molecular formula C22H24N4O4S B2891029 Ethyl 4-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate CAS No. 1226443-25-9

Ethyl 4-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate

Cat. No.: B2891029
CAS No.: 1226443-25-9
M. Wt: 440.52
InChI Key: RDLOPYWVACQOTN-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate is an organic compound that combines diverse chemical moieties. This complex molecule is notable for its applications in various scientific fields, particularly within chemistry, biology, medicine, and industrial sectors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps:

  • Initial Formation: : Begin with the preparation of 5-(furan-2-yl)-1,3,4-thiadiazole, involving a cyclization reaction with appropriate precursors under acidic or basic conditions.

  • Piperidine Introduction: : Piperidine is then introduced via nucleophilic substitution, reacting with an appropriate electrophilic intermediate.

  • Acetamido Group Addition: : Following this, an acylation reaction attaches the acetamido group, possibly through the use of acetic anhydride or a similar agent.

  • Benzoate Ester Formation: : Finally, esterification completes the synthesis, often using an alcoholysis reaction with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial-scale production follows similar synthetic routes but employs larger reaction vessels, optimized conditions, and continuous flow reactors to ensure consistency and efficiency. Catalysts and solvents are carefully selected to maximize yield and minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions:

  • Oxidation: : The thiadiazole ring can be oxidized, forming sulfoxides or sulfones under strong oxidizing conditions.

  • Reduction: : Selective reduction can target the nitro group, converting it into an amine.

  • Substitution: : The benzoate ester group is susceptible to nucleophilic substitution, especially under basic conditions.

Common Reagents and Conditions

  • Oxidation: : Use reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Employing hydrogen gas over a palladium catalyst or using sodium borohydride.

  • Substitution: : Utilizing nucleophiles such as hydroxide ions or amines, often in polar aprotic solvents.

Major Products Formed

  • Oxidation: : Sulfones or sulfoxides.

  • Reduction: : Amines.

  • Substitution: : The resulting product would be dictated by the nucleophile used, such as phenols or ethers.

Scientific Research Applications

The compound exhibits versatility across various fields:

  • Chemistry: : As an intermediate in synthesizing other complex molecules, its varied functional groups make it an excellent candidate for organic synthesis studies.

  • Biology: : Its piperidine and thiadiazole components suggest potential as a pharmacological agent, perhaps in neurological or anti-inflammatory applications.

  • Medicine: : Investigations into its medicinal chemistry could lead to developments in new therapeutic drugs, particularly for targeting specific receptors or enzymes.

  • Industry: : It may serve as a precursor in manufacturing specialty chemicals, contributing to materials science advancements.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level:

  • Molecular Targets: : It may interact with specific proteins, enzymes, or receptors, particularly those in neurological pathways or inflammatory processes.

  • Pathways Involved: : Inhibition of certain enzymes or receptors can be key, potentially leading to altered biochemical pathways, offering insights into disease mechanisms or therapeutic potentials.

Comparison with Similar Compounds

When compared with similar compounds, Ethyl 4-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate exhibits unique properties:

  • Unique Structure: : The fusion of furan, thiadiazole, and piperidine rings sets it apart.

  • Activity Profile: : Its activity might differ from compounds like ethyl benzoate or piperidine derivatives due to the added complexity.

List of Similar Compounds

  • Ethyl benzoate

  • 1,3,4-Thiadiazole derivatives

  • Piperidine analogs

This unique and complex molecule holds significant promise across various scientific disciplines, making it a fascinating subject for ongoing research and development.

Properties

IUPAC Name

ethyl 4-[[2-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-2-29-22(28)16-5-7-17(8-6-16)23-19(27)14-26-11-9-15(10-12-26)20-24-25-21(31-20)18-4-3-13-30-18/h3-8,13,15H,2,9-12,14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLOPYWVACQOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C3=NN=C(S3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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